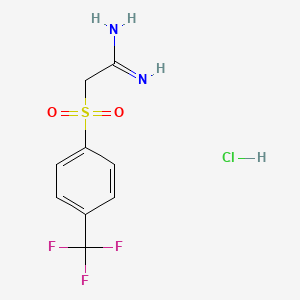
Allyloxyundecyltrimethoxysilane
概要
説明
Allyloxyundecyltrimethoxysilane: is an organosilane compound with the molecular formula C17H36O4Si . It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in surface modification and functionalization processes .
準備方法
Synthetic Routes and Reaction Conditions: Allyloxyundecyltrimethoxysilane can be synthesized through the reaction of 11-bromoundecyltrimethoxysilane with allyl alcohol in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and vacuum distillation are common in industrial production .
化学反応の分析
Types of Reactions: Allyloxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form , which can further condense to form siloxane bonds.
Oxidation: The allyl group can be oxidized to form or .
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
- Various substituted silanes from nucleophilic substitution .
Silanols: and from hydrolysis.
Epoxides: and from oxidation.
科学的研究の応用
Chemistry: Allyloxyundecyltrimethoxysilane is widely used in the field of surface chemistry for the functionalization of surfaces. It is employed to modify the surface properties of materials such as glass , metals , and polymers , enhancing their adhesion, hydrophobicity, and chemical resistance .
Biology: In biological research, this compound is used to immobilize biomolecules on surfaces for applications in biosensors and biochips . The compound’s ability to form stable siloxane bonds with oxide surfaces makes it ideal for creating functionalized surfaces for biological assays .
Medicine: The compound is also explored for its potential in drug delivery systems. Its ability to modify the surface of nanoparticles can improve the stability and targeting of drug-loaded nanoparticles, enhancing their therapeutic efficacy .
Industry: In industrial applications, this compound is used as a coupling agent in the production of composite materials . It improves the interfacial adhesion between the organic and inorganic components, resulting in materials with superior mechanical properties .
作用機序
The mechanism of action of allyloxyundecyltrimethoxysilane involves the formation of covalent bonds with surface hydroxyl groups. The methoxy groups of the compound hydrolyze to form silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds. This process effectively anchors the compound to the surface, modifying its properties .
類似化合物との比較
- 3-Aminopropyltriethoxysilane (APTES)
- 3-Mercaptopropyltrimethoxysilane (MPTMS)
- Glycidyloxypropyltrimethoxysilane (GOPS)
Comparison: Allyloxyundecyltrimethoxysilane is unique due to its long alkyl chain and allyl functional group, which provide distinct hydrophobic and reactive properties. Compared to APTES, which is commonly used for amine functionalization, this compound offers better hydrophobicity and flexibility. MPTMS, with its thiol group, is more suited for applications requiring thiol functionalization, while GOPS is preferred for epoxy functionalization .
特性
IUPAC Name |
trimethoxy(11-prop-2-enoxyundecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4Si/c1-5-15-21-16-13-11-9-7-6-8-10-12-14-17-22(18-2,19-3)20-4/h5H,1,6-17H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWCSRPVHCXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCOCC=C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)


![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)


